molecular formula C17H13FN2O3 B4396009 methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate

methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate

Cat. No.: B4396009
M. Wt: 312.29 g/mol
InChI Key: FPOAYINXSUGSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyano group, a fluorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.

    Acylation: The amino group is acylated with 4-cyano-2-fluorobenzoyl chloride to form the desired amide.

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoic acid.

    Reduction: Methyl 3-[(4-amino-2-fluorobenzoyl)amino]-4-methylbenzoate.

    Substitution: Methyl 3-[(4-cyano-2-methoxybenzoyl)amino]-4-methylbenzoate.

Scientific Research Applications

Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano and fluorine groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyano-3-fluorobenzoate: Similar structure but lacks the amide linkage.

    Methyl 3-[(4-cyano-2-chlorobenzoyl)amino]-4-methylbenzoate: Contains a chlorine atom instead of fluorine.

    Methyl 3-[(4-cyano-2-methylbenzoyl)amino]-4-methylbenzoate: Contains a methyl group instead of fluorine.

Uniqueness

Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate is unique due to the presence of both a cyano and a fluorine group, which confer distinct chemical properties such as increased reactivity and binding affinity. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-10-3-5-12(17(22)23-2)8-15(10)20-16(21)13-6-4-11(9-19)7-14(13)18/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOAYINXSUGSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate
Reactant of Route 3
Reactant of Route 3
methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate
Reactant of Route 5
Reactant of Route 5
methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.